

Technical Support Center: Mercuric Iodide (HgI₂) Radiation Detectors

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Compound of Interest

Compound Name: Mercuric iodide

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Welcome to the technical support center for **mercuric iodide** (HgI₂) radiation detectors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the performance of their detectors, with a primary focus on reducing background noise.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in **mercuric iodide** detectors?

A1: Background noise in HgI₂ detectors can originate from several sources, broadly categorized as electronic and detector-intrinsic noise.

- **Electronic Noise:** This arises from the preamplifier and associated electronics. Key contributors include thermal noise from resistors, shot noise from leakage current, and flicker noise (1/f noise) from the input field-effect transistor (FET).^{[1][2]} The electronic noise can be a limiting factor for energy resolution, especially at lower energies.^{[3][4]}
- **Detector-Intrinsic Noise:**
 - **Leakage Current:** Thermally generated charge carriers (electrons and holes) that are present even without incident radiation contribute to the dark current, a significant source of noise.^{[5][6]} While HgI₂ has a wide bandgap that minimizes this, it is still a factor.^[7]

- Incomplete Charge Collection (ICC): Due to trapping and recombination of charge carriers at defect sites within the crystal, not all the charge generated by a radiation event is collected at the electrodes.[6][8][9] This leads to a tailing of the photopeak on the low-energy side, which can obscure features in the spectrum.[3][6]
- Polarization: Over time, with an applied bias, charge can accumulate within the detector, creating an internal electric field that opposes the applied field.[10][11][12] This effect can lead to a degradation of spectral performance and changes in peak position.
- Crystal Defects: Imperfections in the HgI₂ crystal lattice, introduced during growth or fabrication, act as trapping centers for charge carriers, contributing to ICC and overall noise.[13][14]

Q2: How does temperature affect the performance and noise of my HgI₂ detector?

A2: Temperature has a significant impact on detector performance. An increase in temperature leads to a higher dark current, which in turn increases electronic noise.[15] While HgI₂ detectors are valued for their room-temperature operation, cooling the input FET of the preamplifier can significantly improve energy resolution.[1][16] However, the detector itself can operate over a wide temperature range, from below zero to over 50°C, with stable performance.[6]

Q3: What is "polarization" in HgI₂ detectors and how can I mitigate it?

A3: Polarization is the build-up of trapped charge within the detector volume, which distorts the internal electric field and degrades charge collection efficiency.[10][11] This can manifest as a gradual change in the spectral response after applying the bias voltage.[11] Mitigation strategies include:

- Interband Illumination: Exposing the detector to light with energy greater than the bandgap can help to de-trap the accumulated charge.[10]
- Applying a Positive Bias to a Metal-Insulator-Semiconductor (MIS) Structure: This can help to stabilize the detector's response.[10]
- Periodic Bias Reversal: In some semiconductor detectors, periodically reversing the polarity of the bias voltage can help to prevent the build-up of polarized charge.

Troubleshooting Guides

Issue 1: High Electronic Noise / Poor Energy Resolution

Symptoms:

- Broadened spectral peaks (high Full Width at Half Maximum - FWHM).
- High electronic noise linewidth as measured with a pulser.[\[1\]](#)[\[3\]](#)
- Difficulty resolving closely spaced energy lines.

Possible Causes & Solutions:

| Cause | Troubleshooting Steps |
|--------------------------------|---|
| Preamplifier Noise | 1. Select an appropriate preamplifier: Pulsed-light feedback preamplifiers have been shown to achieve excellent energy resolution with HgI ₂ detectors.[1][3] 2. Cool the input FET: Cooling the input Field-Effect Transistor (FET) of the preamplifier, for instance with a Peltier element, can significantly reduce thermal noise and improve resolution.[1][16] |
| Improper Shaping Time | 1. Optimize the shaping time: Longer shaping times can allow for more complete charge collection, improving resolution, but are limited by the detector's leakage current.[5][6] Shorter shaping times may be necessary at high count rates to avoid pulse pile-up, though this can degrade resolution.[4] |
| Grounding and Shielding Issues | 1. Check all electrical connections: Ensure all cables are securely connected and of high quality. 2. Verify proper grounding: Implement a single-point ground to avoid ground loops. 3. Shield the detector and preamplifier: Enclose the detector and front-end electronics in a light-tight, electrically shielded housing to minimize microphonic and electromagnetic interference. [5] |

Issue 2: Low-Energy Peak Tailing / Asymmetric Peaks

Symptoms:

- Spectral peaks exhibit a "tail" on the low-energy side.[3][6]
- Reduced peak-to-valley ratio.[6]
- Inaccurate peak centroids and areas.

Possible Causes & Solutions:

| Cause | Troubleshooting Steps |
|------------------------------------|---|
| Incomplete Charge Collection (ICC) | 1. Increase Bias Voltage: A higher bias voltage can improve charge collection efficiency, but be careful not to exceed the manufacturer's recommendation, as this can increase leakage current. 2. Utilize Pulse Processing Techniques: Advanced techniques that analyze the rise time of pulses can be used to correct for variations in charge trapping, significantly improving energy resolution.[17] |
| Poor Detector Contacts | 1. Inspect detector contacts: The type and quality of the electrical contacts on the detector surface can influence charge collection. Thin evaporated palladium contacts, for instance, have been associated with low-energy tailing.[3] Carbon contacts have shown good performance.[3] |
| Crystal Defects | 1. Characterize the detector: The level of ICC is highly dependent on the quality of the specific Hgl ₂ crystal. If the problem persists, the detector itself may have a high density of defects. |

Experimental Protocols

Protocol 1: Characterization of Electronic Noise

Objective: To quantify the contribution of the electronic system to the overall noise and energy resolution.

Methodology:

- Setup: Connect the Hgl₂ detector to the preamplifier and the rest of the signal processing chain (amplifier, ADC, MCA).

- **Disconnect Detector:** Carefully disconnect the detector from the preamplifier input.
- **Inject Test Pulses:** Connect a precision electronic pulser to the preamplifier input.
- **Acquire Spectrum:** Acquire a spectrum of the electronic pulses.
- **Measure FWHM:** Determine the Full Width at Half Maximum (FWHM) of the pulser peak in the resulting spectrum. This value represents the electronic noise of the system.
- **Reconnect Detector:** Turn off the bias, reconnect the detector, and then re-apply the bias.
- **Acquire Radiation Spectrum:** Use a calibrated radiation source (e.g., ^{55}Fe) to acquire a spectrum.
- **Compare Resolutions:** Compare the FWHM of the pulser peak to the FWHM of a known radiation peak. This allows for the deconvolution of electronic noise from the total detector resolution. A 225 eV FWHM for a pulser has been achieved with high-performance systems.

[\[1\]](#)[\[3\]](#)

Protocol 2: Correction for Incomplete Charge Collection via Pulse Shape Analysis

Objective: To improve energy resolution by correcting for signal variations due to charge trapping.

Methodology:

- **Signal Splitting:** The output signal from the preamplifier is split into two parallel processing chains.
- **Fast and Slow Shaping:** One chain uses a short shaping time constant (e.g., 100 ns) to measure the initial rise of the pulse, which is sensitive to the depth of interaction. The other chain uses a long shaping time constant (e.g., 6.4 μs) to measure the total collected charge.
- **Pulse Height Analysis:** Both the "fast" and "slow" pulse heights are digitized for each event.

[\[17\]](#)

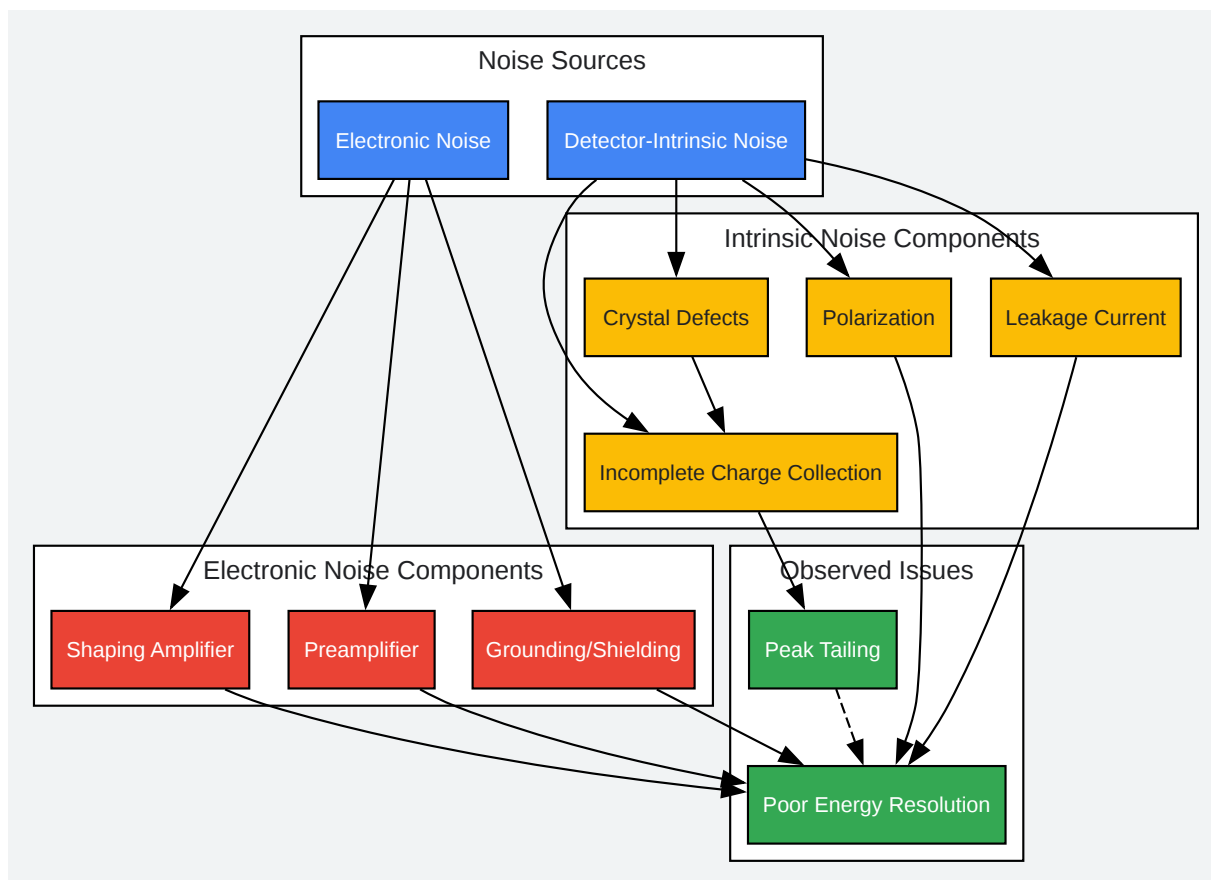
- **Correction Algorithm:** A correlation is established between the ratio of the fast and slow pulse heights and the charge collection efficiency. This correlation is then used to apply a correction factor to the slow pulse height on an event-by-event basis.
- **Reconstruct Spectrum:** The corrected pulse heights are used to generate a new energy spectrum, which will exhibit improved resolution and reduced peak tailing. This technique has been shown to improve the energy resolution at 662 keV from 8.3% to 2.6% FWHM.[\[17\]](#)

Quantitative Data Summary

Table 1: Reported Energy Resolution of **Mercuric Iodide** Detectors

| Energy | FWHM (eV) | System Configuration | Reference |
|-------------------------------|-----------|--|----------------------|
| 1.25 keV (Mg K α) | 245 | Room temperature detector and FET, pulsed-light feedback preamplifier. | [3] |
| 5.9 keV (^{55}Fe) | 295 | Room temperature detector and FET, pulsed-light feedback preamplifier. | [1] |
| 5.9 keV | 315 | Thermoelectrically cooled detector and FET. | [4] |
| 662 keV (^{137}Cs) | < 3% | Advanced electronic systems, long shaping times. | [5] |
| 662 keV (^{137}Cs) | 2.6% | With pulse processing correction for ICC (from 8.3% uncorrected). | [17] |

Visualizations



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References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Performance of Room Temperature Mercuric Iodide (HgI₂) Detectors in the Ultralow-Energy X-Ray Region | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. scispace.com [scispace.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Furnace design for the mercuric iodide crystal growth for new semiconductor radiation detector [inis.iaea.org]
- 8. Factors Contributing to Incomplete Charge Collection in Si(Li) X-ray Detectors - Enlighten Theses [theses.gla.ac.uk]
- 9. Incomplete charge collection in EDS measurements [globalsino.com]
- 10. inis.iaea.org [inis.iaea.org]
- 11. Polarization and gain in mercuric iodide gamma-ray spectrometers [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Defects in red mercuric iodide related to device applications (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Energy Resolution Measurements of Mercuric Iodide Detectors Using a Cooled Fet Preamplifier | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 17. Energy Resolution Enhancement of Mercuric Iodide Detectors [authors.library.caltech.edu]

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